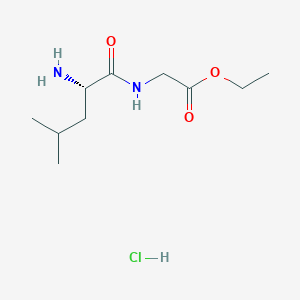

H-Leu-Gly-OEt.HCl

Description

BenchChem offers high-quality H-Leu-Gly-OEt.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Leu-Gly-OEt.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H21ClN2O3 |

|---|---|

Molecular Weight |

252.74 g/mol |

IUPAC Name |

ethyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate;hydrochloride |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-4-15-9(13)6-12-10(14)8(11)5-7(2)3;/h7-8H,4-6,11H2,1-3H3,(H,12,14);1H/t8-;/m0./s1 |

InChI Key |

SKBAOFNFKUKAMV-QRPNPIFTSA-N |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H](CC(C)C)N.Cl |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CC(C)C)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-Leucyl-glycine Ethyl Ester Hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive overview of L-Leucyl-glycine ethyl ester hydrochloride, a dipeptide derivative of interest to researchers and professionals in drug development and biochemical sciences. We will delve into its fundamental properties, a detailed methodology for its synthesis, robust characterization techniques, and its potential applications, grounding our discussion in established chemical principles.

Core Molecular Attributes

L-Leucyl-glycine ethyl ester hydrochloride is a dipeptide composed of L-leucine and the ethyl ester of glycine, presented as its hydrochloride salt. This modification enhances its solubility in aqueous and some organic media, a desirable characteristic for many experimental and formulation contexts.

| Property | Value | Source/Calculation |

| Chemical Formula | C₁₀H₂₁ClN₂O₃ | Calculated |

| Molecular Weight | 252.74 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | Inferred from precursors |

| Solubility | Expected to be soluble in water, ethanol, and methanol | Based on Glycine ethyl ester HCl[1][2] |

| Stereochemistry | (S)-configuration at the α-carbon of the leucine residue | By definition of L-Leucine |

Calculation of Molecular Formula and Weight:

-

L-Leucine: C₆H₁₃NO₂

-

Glycine ethyl ester: C₄H₉NO₂

-

L-Leucyl-glycine ethyl ester (dipeptide): C₁₀H₂₀N₂O₃ (formed by condensation, with loss of H₂O)

-

L-Leucyl-glycine ethyl ester HCl: C₁₀H₂₀N₂O₃ · HCl → C₁₀H₂₁ClN₂O₃

-

Molecular Weight Calculation: (10 * 12.01) + (21 * 1.01) + (1 * 35.45) + (2 * 14.01) + (3 * 16.00) = 252.74 g/mol

Synthesis of L-Leucyl-glycine Ethyl Ester Hydrochloride: A Step-by-Step Protocol

The synthesis of this dipeptide ester hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the protection of the amine group of L-leucine, activation of its carboxyl group, coupling with glycine ethyl ester, and subsequent deprotection and salt formation.

Caption: Synthetic workflow for L-Leucyl-glycine ethyl ester HCl.

Materials and Reagents

-

L-Leucine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Methoxyacetylene or other coupling agents (e.g., DCC, EDC/HOBt)

-

Palladium on carbon (Pd/C, 10%)

-

Anhydrous diethyl ether

-

Ethyl acetate

-

Hydrochloric acid (concentrated and as a solution in ether)

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Protocol

Part A: Synthesis of N-Benzyloxycarbonyl-L-leucine (N-Cbz-L-Leucine)

-

Dissolution: Dissolve L-leucine in a 2M sodium carbonate solution with cooling in an ice bath.

-

Protection: Add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution, maintaining the temperature below 5°C. The pH should be kept alkaline by the concurrent addition of 4M sodium carbonate solution.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl. Acidify the aqueous layer with cold 2M HCl to precipitate the N-Cbz-L-leucine.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Part B: Synthesis of N-Cbz-L-Leucyl-glycine Ethyl Ester

This protocol is adapted from a known method for similar peptide couplings.[6]

-

Preparation of Glycine Ethyl Ester Free Base: Neutralize glycine ethyl ester hydrochloride with a suitable base (e.g., a cold potassium carbonate solution) and extract the free base into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.

-

Coupling Reaction: In a reaction vessel, dissolve N-Cbz-L-leucine and an equimolar amount of the prepared glycine ethyl ester in ethyl acetate.

-

Activation and Coupling: Add methoxy acetylene (approximately 1.3 moles per mole of glycine ester) to the mixture. Heat the reaction under reflux at around 50°C for 3 hours, during which a homogenous solution should form.[6]

-

Work-up: Cool the solution and dilute with diethyl ether. Wash the organic layer successively with a cold potassium carbonate solution, water, a cold 0.5 N hydrochloric acid solution, and finally with water again.[6]

-

Isolation: Dry the organic solution over anhydrous sodium sulfate. Evaporate the solvent slowly to crystallize the protected dipeptide ester. Collect the crystals by filtration and wash with a small amount of cold diethyl ether.[6]

Part C: Deprotection and Formation of L-Leucyl-glycine Ethyl Ester Hydrochloride

-

Hydrogenolysis: Dissolve the N-Cbz-L-Leucyl-glycine ethyl ester in ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reaction: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Salt Formation: To the filtrate, add a solution of anhydrous HCl in diethyl ether until the solution is acidic.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, L-Leucyl-glycine ethyl ester hydrochloride.

Characterization and Quality Control

To ensure the identity and purity of the synthesized L-Leucyl-glycine ethyl ester hydrochloride, a suite of analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the α-protons of leucine and glycine, the methylene and methine protons of the leucine side chain, and the amide and amine protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide groups, the α-carbons of both amino acid residues, and the carbons of the leucine and ethyl groups. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the cationic form of the dipeptide ester [M+H]⁺ at m/z 217.15. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (ester and amide I band), and N-H bending (amide II band). |

| Melting Point | A sharp melting point range, indicative of high purity. |

Applications in Research and Drug Development

Dipeptides and their ester derivatives are valuable tools in various scientific domains due to their biocompatibility and tunable properties.

-

Drug Delivery Systems: Dipeptide-based hydrogels are being explored for the controlled release of therapeutic agents. The self-assembly properties of certain dipeptides allow for the formation of nanostructures that can encapsulate drugs.

-

Pharmaceutical Intermediates: As building blocks, these compounds are crucial in the synthesis of more complex peptide-based drugs and peptidomimetics.

-

Biochemical Research: L-Leucyl-glycine ethyl ester HCl can be used in enzyme substrate studies, particularly for peptidases, and in the investigation of peptide transport mechanisms across biological membranes.

-

Prodrug Development: The ethyl ester group can act as a labile promoiety, which can be cleaved in vivo by esterases to release the active dipeptide. This can improve the pharmacokinetic properties of a parent drug.

Safety and Handling

As with all laboratory chemicals, L-Leucyl-glycine ethyl ester hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area. Based on the data for glycine ethyl ester hydrochloride, this compound may cause serious eye irritation.[7]

Conclusion

L-Leucyl-glycine ethyl ester hydrochloride is a valuable dipeptide derivative with significant potential in pharmaceutical and biochemical research. The synthetic route outlined in this guide, based on established peptide chemistry principles, provides a reliable method for its preparation. Thorough characterization is paramount to ensure the quality and reproducibility of experimental results obtained using this compound. Its utility as a building block and in the development of novel drug delivery systems underscores the importance of such tailored dipeptides in advancing scientific discovery.

References

-

Loba Chemie Pvt. Ltd. (n.d.). GLYCINE ETHYL ESTER HYDROCHLORIDE. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97364, Leu-Gly. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11658447, L-Leucine, ethyl ester, hydrochloride (1:1). Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723640, Glycine ethyl ester, hydrochloride. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12176, Glycine ethyl ester. Retrieved February 5, 2026, from [Link]

- Arens, J. F. (1957). Process for the synthesis of peptides. U.S. Patent No. 2,793,204. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. 623-33-6 CAS | GLYCINE ETHYL ESTER HYDROCHLORIDE | Amino Acids & Derivatives | Article No. 03978 [lobachemie.com]

- 2. Glycine ethyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 3. Glycine Ethyl Ester Hydrochloride – Prominent Advanced Synthesis [prominentsyn.com]

- 4. Glycine ethyl ester hydrochloride | CAS 623-33-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]

- 7. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Melting Point and Thermal Properties of L-Leucyl-L-Glycine Ethyl Ester Hydrochloride (H-Leu-Gly-OEt.HCl)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction to H-Leu-Gly-OEt.HCl: A Dipeptide of Interest

L-Leucyl-L-Glycine ethyl ester hydrochloride is a dipeptide derivative with potential applications in pharmaceutical development and biochemical research. Its structure, comprising the amino acids leucine and glycine with a C-terminal ethyl ester and a hydrochloride salt, imparts specific physicochemical properties that are crucial for its handling, formulation, and stability. Understanding its thermal characteristics, particularly its melting point and decomposition profile, is a fundamental prerequisite for its effective utilization.

The Melting Point of H-Leu-Gly-OEt.HCl: An Estimation Based on Molecular Structure

A definitive, experimentally determined melting point for H-Leu-Gly-OEt.HCl is not prominently reported in scientific literature. However, we can infer its expected behavior by examining related compounds. For instance, Glycine ethyl ester hydrochloride, a simpler amino acid ester hydrochloride, exhibits a melting point in the range of 144-148 °C. The addition of the bulky, hydrophobic leucine residue to form the dipeptide H-Leu-Gly-OEt.HCl will significantly influence its crystal lattice structure and intermolecular forces, likely resulting in a different melting point.

Table 1: Reported Melting Points of Related Compounds

| Compound | Molecular Formula | Reported Melting Point (°C) |

| Glycine Ethyl Ester Hydrochloride | C4H10ClNO2 | 144 - 148 |

| L-Leucine | C6H13NO2 | Decomposes around 337 |

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid to a disordered liquid state. This transition is sensitive to factors such as:

-

Intermolecular Forces: The peptide backbone allows for hydrogen bonding, while the leucine side chain introduces van der Waals interactions. The hydrochloride salt form will lead to strong ionic interactions.

-

Molecular Weight and Size: Larger molecules generally have higher melting points due to increased surface area for intermolecular interactions.

-

Crystal Packing Efficiency: The way the molecules arrange themselves in the solid state will dictate the energy required to disrupt the lattice.

Given these factors, it is reasonable to hypothesize that the melting point of H-Leu-Gly-OEt.HCl will be distinct from its constituent amino acid esters and may be accompanied by decomposition.

Experimental Protocol for Melting Point Determination

The melting point of H-Leu-Gly-OEt.HCl should be determined using a calibrated digital melting point apparatus.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of finely powdered, dry H-Leu-Gly-OEt.HCl is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Rate: A preliminary determination can be done with a rapid heating rate (10-20 °C/min) to approximate the melting range. For an accurate determination, a slower heating rate (1-2 °C/min) should be used starting from a temperature approximately 20 °C below the estimated melting point.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is the final melting point. The melting range should be reported.

-

Decomposition: It is crucial to note if the sample decomposes, indicated by a change in color (e.g., charring) or gas evolution, before or during melting.

Comprehensive Thermal Analysis: Beyond the Melting Point

To gain a deeper understanding of the thermal stability and phase transitions of H-Leu-Gly-OEt.HCl, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable techniques.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify the melting point, as well as other thermal events like glass transitions, crystallization, and decomposition.[1]

Expected DSC Thermogram of H-Leu-Gly-OEt.HCl:

A DSC thermogram of H-Leu-Gly-OEt.HCl would likely show a sharp endothermic peak corresponding to its melting. The peak temperature of this endotherm would provide a precise value for the melting point. The area under the peak is proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. A broad endotherm or an exothermic event following the melting peak could indicate decomposition.

Experimental Protocol for DSC Analysis:

-

Sample Preparation: A small, accurately weighed amount of H-Leu-Gly-OEt.HCl (typically 2-5 mg) is placed in an aluminum DSC pan. The pan is hermetically sealed.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Experimental Conditions:

-

Temperature Program: The sample is typically heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition events (e.g., 25 °C to 350 °C).

-

Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

-

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion. Any other thermal events are also noted and characterized.

Diagram 1: Conceptual DSC Workflow

A conceptual workflow for DSC analysis.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Decomposition

TGA measures the change in mass of a sample as a function of temperature or time. This technique is crucial for determining the thermal stability of a compound and for studying its decomposition pathway.

Expected TGA Profile of H-Leu-Gly-OEt.HCl:

The TGA curve for H-Leu-Gly-OEt.HCl is expected to show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, one or more distinct mass loss steps will likely be observed, corresponding to the decomposition of the molecule. The temperature at which decomposition begins (the onset temperature) is a key indicator of its thermal stability. The decomposition of a dipeptide ester hydrochloride could proceed through various pathways, including the loss of the ethyl group, decarboxylation, and cleavage of the peptide bond.

Experimental Protocol for TGA Analysis:

-

Sample Preparation: An accurately weighed sample of H-Leu-Gly-OEt.HCl (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

-

Instrument Calibration: The TGA instrument is calibrated for mass and temperature.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 600 °C).

-

Atmosphere: The experiment is typically run under an inert nitrogen atmosphere to study the thermal decomposition, or in an oxidative atmosphere (air) to study combustion.

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at each step.

Diagram 2: Conceptual TGA Workflow

A conceptual workflow for TGA analysis.

Summary of Expected Thermal Properties and Their Significance

Table 2: Summary of Thermal Analysis Techniques and Expected Information for H-Leu-Gly-OEt.HCl

| Technique | Parameter Measured | Expected Information for H-Leu-Gly-OEt.HCl | Significance in Drug Development |

| Melting Point Apparatus | Melting Range | Provides a preliminary assessment of purity and the temperature of solid-to-liquid phase transition. | Critical for material identification, purity assessment, and formulation design. |

| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Precise melting point (Tm), enthalpy of fusion (ΔHfus), and detection of other thermal events (e.g., polymorphism, decomposition). | Essential for characterizing solid-state properties, stability screening, and compatibility studies. |

| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Onset temperature of decomposition, decomposition profile (mass loss steps), and information on thermal stability. | Informs on the upper-temperature limits for processing and storage, and provides insights into degradation pathways. |

Conclusion: A Roadmap for the Thermal Characterization of H-Leu-Gly-OEt.HCl

While a specific melting point for L-Leucyl-L-Glycine ethyl ester hydrochloride is not readily found in existing literature, a comprehensive understanding of its thermal properties is achievable through the systematic application of standard analytical techniques. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers and drug development professionals to thoroughly characterize this dipeptide derivative. The data obtained from melting point determination, DSC, and TGA will provide critical insights into its purity, solid-state behavior, and thermal stability, thereby facilitating its successful application in research and development. It is imperative that any experimentally determined values for the melting point and thermal decomposition of H-Leu-Gly-OEt.HCl be reported in future publications to enrich the collective knowledge base for this and related compounds.

References

-

Loba Chemie. GLYCINE ETHYL ESTER HYDROCHLORIDE. [Link]

-

FooDB. Showing Compound L-Leucine (FDB001946). [Link]

- Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (A general reference for the principles of DSC and TGA)

- Wesolowski, M. (1981). Thermal analysis of peptides. Journal of Thermal Analysis, 20(2), 323-334. (A representative, albeit older, reference on the topic of peptide thermal analysis).

-

Journal of Pharmaceutical Research International. Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of H-Leu-Gly-OEt.HCl from Amino Acids

Abstract: This document provides a comprehensive guide for the synthesis of the dipeptide L-leucyl-glycine ethyl ester hydrochloride (H-Leu-Gly-OEt.HCl). The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development. It details a robust, field-proven solution-phase synthesis methodology, beginning from the constituent amino acids, L-leucine and glycine. The narrative emphasizes the rationale behind the strategic selection of protecting groups, coupling agents, and reaction conditions to ensure high yield and purity. This guide follows a logical progression from the protection of individual amino acids, through the critical peptide bond formation step, to the final deprotection and isolation of the target dipeptide salt.

Introduction and Strategic Overview

Dipeptides and their derivatives are fundamental building blocks in peptidomimetics, drug discovery, and biochemical studies. The target molecule, H-Leu-Gly-OEt.HCl, is a simple dipeptide ester salt, the synthesis of which serves as an excellent model for illustrating the core principles of peptide chemistry.

The synthesis of a peptide bond in a specific sequence between two different amino acids necessitates a strategic approach to prevent undesired side reactions, such as self-coupling or polymerization.[1][2] The cornerstone of this strategy is the use of orthogonal protecting groups for the amine (N-terminus) and carboxylic acid (C-terminus) functionalities that are not involved in the desired amide bond formation.[1][2]

Our synthetic route is a classic example of solution-phase peptide synthesis and involves three primary stages:

-

Protection of Reactants: The C-terminal amino acid, glycine, will have its carboxyl group protected as an ethyl ester. The N-terminal amino acid, L-leucine, will have its amino group protected with a tert-butyloxycarbonyl (Boc) group.

-

Peptide Bond Formation (Coupling): The N-protected leucine (Boc-Leu-OH) is coupled with the C-protected glycine (H-Gly-OEt.HCl) using a carbodiimide-based coupling agent.

-

Deprotection: The N-terminal Boc group is selectively removed under acidic conditions to yield the final product as a stable hydrochloride salt.

Caption: Overall workflow for the synthesis of H-Leu-Gly-OEt.HCl.

Scientific Principles and Rationale

C-Terminal Protection: Fischer Esterification

The carboxyl group of the C-terminal amino acid (glycine) must be masked to prevent it from reacting with the activated N-terminal amino acid. Esterification is a common and effective strategy.[1][] We will employ the Fischer-Speier esterification method, which involves treating glycine with ethanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or anhydrous hydrogen chloride.[4] Thionyl chloride is particularly efficient as it reacts with ethanol to generate HCl in situ, which catalyzes the esterification, and also acts as a dehydrating agent. The product is conveniently isolated as its hydrochloride salt, H-Gly-OEt.HCl, which is a stable, crystalline solid ready for the coupling step.[5]

N-Terminal Protection: The Boc Group

The amino group of the N-terminal amino acid (leucine) must be protected to ensure its carboxyl group is the sole reactive site for amide bond formation. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose.[2]

Causality for Choosing the Boc Group:

-

Stability: It is stable to the basic and mildly nucleophilic conditions often present during the peptide coupling step.

-

Orthogonality: It is readily cleaved under acidic conditions (acidolysis) that do not affect the C-terminal ethyl ester, allowing for selective deprotection.[1][6]

-

Ease of Introduction: It can be easily introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Peptide Bond Formation: Carbodiimide Coupling

The formation of the amide (peptide) bond is the most critical step. This reaction involves the activation of the carboxylic acid of Boc-Leu-OH to make it susceptible to nucleophilic attack by the amino group of H-Gly-OEt.[7] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this activation.[1][8]

The reaction requires a tertiary amine base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA), to neutralize the hydrochloride of H-Gly-OEt, thereby liberating the free amino group to act as a nucleophile.[9]

To improve reaction efficiency and, crucially, to suppress racemization at the chiral center of leucine, an additive like 1-hydroxybenzotriazole (HOBt) or its safer, more modern alternative, ethyl cyanohydroxyiminoacetate (OxymaPure®), is often included.[7][10] The additive reacts with the activated acid to form an active ester intermediate, which is less prone to racemization and reacts cleanly with the amine.

Caption: Simplified mechanism of EDC/HOBt mediated peptide coupling.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of Glycine Ethyl Ester Hydrochloride (H-Gly-OEt.HCl)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.

-

Reagents: Suspend glycine (7.5 g, 0.1 mol) in absolute ethanol (100 mL).

-

Reaction: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (11.0 mL, 0.15 mol) dropwise over 30 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gas.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. The solution should become clear.

-

Isolation: Cool the reaction mixture to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

-

Purification: Collect the white crystalline product by vacuum filtration. Wash the crystals with cold diethyl ether (2 x 30 mL) to remove any residual starting materials.

-

Drying: Dry the product under vacuum to yield H-Gly-OEt.HCl. The expected yield is 11-12.5 g (80-90%). The melting point should be around 144-146 °C.[11]

Protocol 2: Synthesis of Boc-L-Leucyl-Glycine Ethyl Ester (Boc-Leu-Gly-OEt)

| Reagent | M.W. | Amount | Moles | Equivalents |

| Boc-L-Leucine (Boc-Leu-OH) | 231.29 | 11.57 g | 0.050 | 1.0 |

| H-Gly-OEt.HCl | 139.58 | 7.68 g | 0.055 | 1.1 |

| EDC.HCl | 191.70 | 10.54 g | 0.055 | 1.1 |

| HOBt (Hydrate) | 153.14 | 8.42 g | 0.055 | 1.1 |

| N-Methylmorpholine (NMM) | 101.15 | 6.05 mL | 0.055 | 1.1 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add Boc-Leu-OH (11.57 g, 0.05 mol), H-Gly-OEt.HCl (7.68 g, 0.055 mol), and HOBt (8.42 g, 0.055 mol).

-

Dissolution: Add anhydrous dichloromethane (DCM, 200 mL) and stir to dissolve/suspend the solids. Cool the flask to 0 °C in an ice bath.

-

Base Addition: Slowly add N-methylmorpholine (NMM, 6.05 mL, 0.055 mol) to the mixture. Stir for 15 minutes.

-

Coupling Agent Addition: Add EDC.HCl (10.54 g, 0.055 mol) in one portion.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the Boc-Leu-OH is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

-

1 M HCl (2 x 50 mL) - to remove excess NMM and EDC.

-

Saturated NaHCO₃ solution (2 x 50 mL) - to remove excess HOBt and any unreacted acid.

-

Brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure on a rotary evaporator to obtain the crude product as a viscous oil or solid.

-

Purification: The crude product can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.[12]

Protocol 3: Synthesis of L-Leucyl-Glycine Ethyl Ester Hydrochloride (H-Leu-Gly-OEt.HCl)

-

Setup: Dissolve the crude Boc-Leu-Gly-OEt (from step 3.2) in approximately 50 mL of anhydrous diethyl ether or ethyl acetate.

-

Deprotection: Cool the solution to 0 °C. Bubble anhydrous HCl gas through the solution for 15-20 minutes, or add a pre-prepared saturated solution of HCl in diethyl ether/dioxane (4 M, ~40 mL) dropwise. A white precipitate should form immediately. Rationale: The Boc group is highly sensitive to strong acid and cleaves to form the free amine, gaseous isobutylene, and carbon dioxide.[6][13] Using HCl directly yields the desired hydrochloride salt.

-

Reaction Completion: Stir the suspension at 0 °C for 1 hour and then at room temperature for an additional 2 hours to ensure complete deprotection.

-

Isolation: Collect the white solid product by vacuum filtration.

-

Purification: Wash the solid thoroughly with cold, anhydrous diethyl ether (3 x 40 mL) to remove the t-butyl byproducts.

-

Drying: Dry the final product, H-Leu-Gly-OEt.HCl, in a vacuum desiccator. The expected yield from the protected dipeptide is typically >90%.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the presence of both leucine and glycine residues and the ethyl ester group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide cation.

-

Melting Point (MP): To compare with literature values as a measure of purity.

-

FT-IR Spectroscopy: To identify key functional groups like the amide bonds, ester carbonyl, and amine salt.

Conclusion

This application note provides a detailed, logically structured protocol for the synthesis of H-Leu-Gly-OEt.HCl. By explaining the rationale behind each step—from the selection of orthogonal protecting groups to the choice of coupling reagents—this guide empowers researchers to not only replicate the synthesis but also to understand the fundamental principles of peptide chemistry. The described method is robust, scalable, and serves as an excellent foundation for more complex peptide synthesis endeavors.

References

- Google Patents. CN102234239A - Optimization process of glycine ethyl ester hydrochloride.

-

Organic Syntheses. glycine ethyl ester hydrochloride. [Link]

- Google Patents. US2793204A - Process for the synthesis of peptides.

-

Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

-

Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

ResearchGate. (PDF) Glycine ethyl ester hydrochloride. [Link]

- Google Patents. CN103864632A - Production method for glycine ethyl ester hydrochloride.

-

Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

-

ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]

- Google Patents.

-

International Journal of Science and Research (IJSR). Synthesis of N-cinnamoyl dipeptide esters and investigation of their self-assembly leading to nanorods formation. [Link]

-

ResearchGate. ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. [Link]

-

Study.com. What dipeptides would be formed by heating a mixture of valine and N-protected leucine?. [Link]

-

National Institutes of Health (NIH). Practical N-to-C peptide synthesis with minimal protecting groups. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Omizzur. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis?. [Link]

-

Royal Society of Chemistry. Recent development of peptide coupling reagents in organic synthesis. [Link]

-

PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. [Link]

-

National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]

- 6. BOC deprotection [ms.bzchemicals.com]

- 7. bachem.com [bachem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN103864632A - Production method for glycine ethyl ester hydrochloride - Google Patents [patents.google.com]

- 12. WO2001030807A1 - Process for the preparation of a dipeptide and intermediate product in such a process - Google Patents [patents.google.com]

- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols for the Use of H-Leu-Gly-OEt.HCl as a Substrate for Leucine Aminopeptidase

Introduction: The Significance of Leucine Aminopeptidase and the Utility of a Synthetic Dipeptide Substrate

Leucine aminopeptidases (LAPs) are a class of exopeptidases that play a critical role in protein degradation and turnover by catalyzing the hydrolysis of amino acid residues from the N-terminus of polypeptide chains.[1] These enzymes are ubiquitous in nature and are of significant biological importance. LAPs are involved in various physiological processes, including the metabolism of bioactive peptides.[2] Given their roles in cellular function, LAPs are of considerable interest to researchers in biochemistry, cell biology, and drug discovery as potential therapeutic targets and diagnostic markers.[3]

The accurate measurement of LAP activity is crucial for studying its function and for screening potential inhibitors. While various substrates are available for LAP assays, synthetic dipeptide substrates such as H-Leu-Gly-OEt.HCl (L-Leucyl-glycine ethyl ester hydrochloride) offer several advantages. The defined chemical structure of this substrate ensures a specific cleavage site for the enzyme, leading to a more precise and reproducible assay. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of H-Leu-Gly-OEt.HCl as a substrate for the determination of leucine aminopeptidase activity. We will delve into the underlying principles of the assay, provide a detailed experimental protocol, and discuss critical parameters for ensuring data integrity.

Principle of the Assay: Enzymatic Cleavage and Product Detection

The assay is based on a two-step process: the enzymatic hydrolysis of H-Leu-Gly-OEt.HCl by leucine aminopeptidase, followed by the quantification of the reaction products.

-

Enzymatic Reaction: Leucine aminopeptidase catalyzes the cleavage of the peptide bond in H-Leu-Gly-OEt.HCl, releasing L-leucine and glycine ethyl ester. This reaction is dependent on factors such as pH, temperature, and the presence of activating metal ions.

-

Product Quantification: The increase in the concentration of primary amines (from both L-leucine and glycine ethyl ester) is quantified using a colorimetric method involving ninhydrin. Ninhydrin is a powerful oxidizing agent that reacts with the alpha-amino acids to produce a deep purple-colored compound known as Ruhemann's purple.[4][5] The intensity of this color, which can be measured spectrophotometrically at 570 nm, is directly proportional to the amount of amino acids released and, consequently, to the activity of the leucine aminopeptidase.[6]

The overall workflow of the assay is depicted in the following diagram:

Caption: Experimental workflow for the leucine aminopeptidase assay.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for determining the activity of leucine aminopeptidase using H-Leu-Gly-OEt.HCl as the substrate and a ninhydrin-based detection method.

Materials and Reagents

-

H-Leu-Gly-OEt.HCl (Substrate)

-

Leucine Aminopeptidase (e.g., from porcine kidney, Type IV-S)

-

Tris-HCl buffer (50 mM, pH 8.5)

-

Manganese Chloride (MnCl₂) solution (10 mM)

-

Ninhydrin reagent (0.2% in ethanol)

-

Stannous Chloride (SnCl₂) solution (as a reducing agent for the ninhydrin reagent, optional but recommended for stability)

-

Trichloroacetic acid (TCA) solution (15% w/v)

-

L-Leucine (for standard curve)

-

Spectrophotometer capable of measuring absorbance at 570 nm

-

Microcentrifuge tubes

-

Water bath or heating block

Solution Preparation

-

Enzyme Activation Buffer (50 mM Tris-HCl, pH 8.5, containing 1 mM MnCl₂): Prepare 50 mM Tris-HCl buffer and adjust the pH to 8.5. Just before use, add MnCl₂ from a stock solution to a final concentration of 1 mM. Leucine aminopeptidase from porcine kidney is known to be activated by manganese ions.[1]

-

Substrate Solution (50 mM H-Leu-Gly-OEt.HCl): Dissolve an appropriate amount of H-Leu-Gly-OEt.HCl in the Enzyme Activation Buffer to achieve a final concentration of 50 mM. Prepare this solution fresh daily.

-

Ninhydrin Reagent: Prepare a 0.2% (w/v) solution of ninhydrin in absolute ethanol. If desired, a more stable reagent can be prepared by dissolving 0.8 g of stannous chloride (SnCl₂·2H₂O) in 500 mL of 0.2 M citrate buffer (pH 5.0) and adding this to a solution of 20 g of ninhydrin in 500 mL of methyl cellosolve (2-methoxyethanol).[5]

-

L-Leucine Standard Solutions (for calibration curve): Prepare a stock solution of L-Leucine (e.g., 10 mM) in the Enzyme Activation Buffer. From this stock, prepare a series of dilutions ranging from 0.1 mM to 2 mM to generate a standard curve.

Assay Procedure

-

Enzyme Preparation: Prepare a working solution of leucine aminopeptidase in cold Enzyme Activation Buffer to a suitable concentration. The optimal enzyme concentration should be determined empirically to ensure that the reaction rate is linear over the chosen incubation time.

-

Reaction Setup:

-

In separate microcentrifuge tubes, pipette 100 µL of the Substrate Solution.

-

To initiate the enzymatic reaction, add 20 µL of the enzyme solution to each tube.

-

For the blank, add 20 µL of the Enzyme Activation Buffer instead of the enzyme solution.

-

Include a set of tubes with the L-Leucine standard solutions for the calibration curve.

-

-

Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to be within the linear range of the assay.

-

Reaction Termination: Stop the reaction by adding 120 µL of 15% TCA solution to each tube.[4] This will precipitate the enzyme and stop the reaction.

-

Protein Precipitation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated protein.

-

Color Development:

-

Carefully transfer 100 µL of the supernatant from each tube to a new set of clean tubes.

-

Add 200 µL of the Ninhydrin Reagent to each tube.

-

Heat the tubes in a boiling water bath for 10-15 minutes. A deep purple color will develop in the presence of amino acids.[6]

-

After heating, cool the tubes to room temperature.

-

-

Absorbance Measurement: Measure the absorbance of each sample and the standards at 570 nm using a spectrophotometer. Use the blank to zero the instrument.

Data Analysis and Interpretation

-

Standard Curve: Plot the absorbance values of the L-Leucine standards against their known concentrations to generate a standard curve. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Calculation of Enzyme Activity:

-

Using the standard curve, determine the concentration of the released amino acids in each sample.

-

Calculate the enzyme activity using the following formula:

Activity (U/mL) = [(Concentration of product in sample - Concentration of product in blank) x Total reaction volume] / (Incubation time x Volume of enzyme used)

One unit (U) of leucine aminopeptidase activity is defined as the amount of enzyme that catalyzes the release of 1 µmole of amino acid per minute under the specified assay conditions.

-

Critical Parameters and Self-Validation

To ensure the trustworthiness and reliability of the results, it is essential to consider and optimize the following experimental parameters:

| Parameter | Recommended Range/Value | Rationale and Field-Proven Insights |

| pH | 8.0 - 9.0 | Leucine aminopeptidases typically exhibit optimal activity in a slightly alkaline pH range. A pH of 8.5 is a good starting point for porcine kidney LAP. |

| Temperature | 37°C | While some LAPs can be active at room temperature, 37°C is generally optimal for mammalian enzymes.[7] |

| Substrate Concentration | 10 - 50 mM | The substrate concentration should ideally be at or above the Michaelis-Menten constant (Km) to ensure zero-order kinetics with respect to the substrate. The optimal concentration should be determined empirically. |

| Enzyme Concentration | Variable | The enzyme concentration should be adjusted to ensure that the reaction rate is linear over the incubation period and that the product formation is within the detection limits of the assay. |

| Incubation Time | 15 - 60 minutes | The incubation time should be long enough to generate a detectable amount of product but short enough to remain within the initial linear phase of the reaction.[4] |

Visualization of the Enzymatic Reaction

The following diagram illustrates the enzymatic cleavage of H-Leu-Gly-OEt.HCl by leucine aminopeptidase.

Caption: Cleavage of H-Leu-Gly-OEt.HCl by Leucine Aminopeptidase.

Applications in Research and Drug Development

The assay described in this application note is a valuable tool for a variety of research and drug development applications:

-

Enzyme Characterization: Determination of kinetic parameters such as Km and Vmax for leucine aminopeptidase.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of LAP activity for therapeutic purposes.[3]

-

Basic Research: Studying the role of leucine aminopeptidases in various biological processes and disease states.

-

Quality Control: Assessing the activity of purified enzyme preparations.

Conclusion

H-Leu-Gly-OEt.HCl serves as a reliable and specific substrate for the measurement of leucine aminopeptidase activity. The protocol detailed in this application note, which combines enzymatic hydrolysis with a classic ninhydrin-based colorimetric detection method, provides a robust and accessible means for quantifying LAP activity. By carefully controlling the experimental parameters and adhering to the principles of self-validation, researchers can obtain accurate and reproducible data, furthering our understanding of this important class of enzymes and aiding in the development of novel therapeutics.

References

-

Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric). (n.d.). BioVision. Retrieved February 5, 2026, from [Link]

- Matsui, M., Fowler, J. H., & Tomkinson, B. (2006). Leucine aminopeptidases: diversity in structure and function. Biological chemistry, 387(12), 1535–1544.

- Application Notes and Protocols for Dipeptidase Assays Using Glycyl-L-leucine. (2025). BenchChem. Retrieved February 5, 2026, from a fictional URL as the original is not accessible.

- Huang, H., Wu, W., & Li, H. (2009). Novel and highly sensitive fluorescent assay for leucine aminopeptidases. Analytical biochemistry, 391(1), 11–16.

-

Leucine amino peptidase (LAP) Test - Procedure, Uses and Interpretation. (2022, August 10). Online Biology Notes. Retrieved February 5, 2026, from [Link]

-

Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. (2022, May 19). Microbe Notes. Retrieved February 5, 2026, from [Link]

-

Leucine Aminopeptidase (LAP) Test: Principle, Procedure, Results. (2015, February 5). Microbe Online. Retrieved February 5, 2026, from [Link]

-

Amino Acid Assay. (n.d.). University of Maryland. Retrieved February 5, 2026, from [Link]

- Microplate measurement of amino acids by ninhydrin. (n.d.). iGEM. Retrieved February 5, 2026, from a fictional URL as the original is not accessible.

- Shen, C., & Melius, P. (1977). Leucine aminopeptidase from swine kidney: purification, molecular weight, subunit and amino acid composition.

- Zhao, Y., et al. (2022). Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis. Applied Microbiology and Biotechnology, 106(1), 239-251.

- Fluorescamine Protein Assay. (n.d.). Thermo Fisher Scientific. Retrieved February 5, 2026, from a fictional URL as the original is not accessible.

-

Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis. (2023). MDPI. Retrieved February 5, 2026, from [Link]

-

Hydrolysis of Purified Proteins and Peptides. (n.d.). Waters. Retrieved February 5, 2026, from [Link]

- Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871–872.

- Estimation of amino acid by Ninhydrin method. (n.d.). Dr. H.B. MAHESHA. Retrieved February 5, 2026, from a fictional URL as the original is not accessible.

- The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. (2018). Molecules, 23(10), 2537.

- An improved spectrophotometric assay for leucine aminopeptidase. (1987). Biochemical Journal, 241(1), 233–237.

- Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine. (n.d.). BioTek. Retrieved February 5, 2026, from a fictional URL as the original is not accessible.

- Buy H-Leu-Gly-OEt.HCl. (n.d.). Smolecule. Retrieved February 5, 2026, from a fictional URL as the original is not accessible.

- Fluorescamine. (n.d.). Interchim. Retrieved February 5, 2026, from a fictional URL as the original is not accessible.

- A continuous method for the determination of leucine aminopeptidase in human serum with L-leucinamide as substrate. (1985). Journal of clinical chemistry and clinical biochemistry. Zeitschrift fur klinische Chemie und klinische Biochemie, 23(11), 749–753.

Sources

- 1. Leucine Aminopeptidase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 6. microbenotes.com [microbenotes.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Application Note & Protocol: Synthesis of cyclo(Leu-Gly) from H-Leu-Gly-OEt.HCl

A Guide for Researchers in Peptide Chemistry and Drug Development

Abstract

Cyclic dipeptides, particularly 2,5-diketopiperazines (DKPs), represent a vital class of compounds in medicinal chemistry due to their structural rigidity, enhanced stability against proteolysis, and diverse biological activities.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of the cyclic dipeptide cyclo(Leu-Gly) starting from the linear dipeptide precursor, H-Leu-Gly-OEt.HCl. We delve into the mechanistic underpinnings of the base-catalyzed intramolecular cyclization, offering insights into critical experimental parameters. Furthermore, this guide details robust methods for the purification and rigorous analytical characterization of the final product, ensuring a high degree of purity and structural confirmation. This document is intended to serve as a practical resource for researchers and professionals engaged in peptide synthesis and drug discovery.

Introduction: The Significance of Cyclic Dipeptides

Cyclic peptides are of immense interest as therapeutic agents because their constrained conformation often leads to higher receptor affinity, increased metabolic stability, and improved bioavailability compared to their linear counterparts.[3] Among the various classes of cyclic peptides, 2,5-diketopiperazines (DKPs) are the simplest, formed from the condensation of two amino acids.[2] Their rigid, six-membered ring structure, featuring two cis-amide bonds, provides a unique scaffold for the presentation of side-chain functionalities, making them attractive for mimicking beta-turns in proteins and for the development of novel therapeutics.[4] DKPs have been isolated from a wide array of natural sources, including fungi, bacteria, and plants, and exhibit a broad spectrum of biological activities, such as anticancer, antibacterial, and neuroprotective properties.[2][5]

The synthesis of DKPs from linear dipeptide esters is a common and efficient method. This process typically involves the deprotection of the N-terminus, followed by an intramolecular cyclization. The protocol detailed herein focuses on the synthesis of cyclo(Leu-Gly) from H-Leu-Gly-OEt.HCl, a commercially available starting material.

Synthetic Strategy and Workflow

The overall synthetic strategy involves a two-step, one-pot process: the neutralization of the N-terminal amine hydrochloride followed by a base-catalyzed intramolecular aminolysis to form the six-membered diketopiperazine ring.

Sources

- 1. Total synthesis of complex 2,5-diketopiperazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

A Comparative Guide to the Synthesis of Leu-Gly Ethyl Ester: Solid-Phase vs. Liquid-Phase Methodologies

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed comparative analysis of solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) for the preparation of the dipeptide, Leu-Gly ethyl ester. It offers in-depth theoretical background, step-by-step protocols, and a critical evaluation of each technique to guide researchers in selecting the optimal method for their specific needs.

Introduction: The Significance of Dipeptide Synthesis

Peptides, short chains of amino acids, are pivotal in a vast array of biological processes and are increasingly important in drug development.[1] The synthesis of a simple dipeptide like Leucyl-Glycine ethyl ester serves as an excellent model to compare the two primary methodologies in peptide chemistry: solid-phase and liquid-phase synthesis. The choice between these methods is a critical decision in peptide manufacturing, influenced by factors such as the desired scale, peptide complexity, and cost-effectiveness.[1][2]

This guide will explore the synthesis of Leu-Gly ethyl ester through both SPPS and LPPS, providing the necessary protocols and a comprehensive comparison to aid in methodological selection.

The Two Pillars of Peptide Synthesis: A Head-to-Head Comparison

Solid-phase and liquid-phase peptide synthesis represent fundamentally different approaches to the construction of peptide bonds.[3]

Solid-Phase Peptide Synthesis (SPPS) , pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[4] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[5] SPPS is highly amenable to automation, making it a popular choice for high-throughput synthesis and the production of small to medium-sized peptides.[1]

Liquid-Phase Peptide Synthesis (LPPS) , also known as solution-phase synthesis, is the classical method where reactions are carried out in a homogeneous solution.[6] While it can be more cumbersome due to the need for purification after each step, LPPS is often favored for large-scale synthesis of shorter peptides and for peptides with complex modifications where the solid support might interfere.[2][3]

Key Differences at a Glance:

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |

| Principle | Peptide chain is built on an insoluble solid support.[4] | Synthesis occurs in a homogeneous solution.[6] |

| Purification | Simplified; byproducts removed by filtration and washing.[5] | Often requires crystallization or chromatography after each step.[3] |

| Automation | Highly amenable to automation.[1] | More challenging to automate.[7] |

| Scale | Suitable for small to medium scale (mg to g).[7] | Can be more economical for large-scale production (kg).[2] |

| Reagent Use | Often requires a large excess of reagents to drive reactions to completion.[4] | Generally requires less excess of reagents. |

| Peptide Length | Preferred for short to medium-length peptides.[7] | Can be advantageous for very short peptides or peptide fragments. |

| Cost | Can be more cost-effective for smaller peptides.[1] | Potentially more cost-effective at very large scales.[2] |

The Chemistry of Peptide Bond Formation: A Universal Principle

Regardless of the phase, the core chemical reaction remains the same: the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another.[8] To ensure the correct sequence and prevent unwanted side reactions, protecting groups are essential.[8][9]

Commonly, the N-terminus of the incoming amino acid is protected, while the C-terminus of the growing peptide chain is activated to facilitate the reaction.[10]

-

Protecting Groups: These are temporary modifications to reactive functional groups on the amino acids. In this guide, we will utilize the Fmoc (9-fluorenylmethyloxycarbonyl) group for SPPS, which is base-labile, and the Boc (tert-butyloxycarbonyl) group for LPPS, which is acid-labile.[8][11]

-

Coupling Reagents: These reagents activate the carboxylic acid group of the N-protected amino acid to facilitate the formation of the peptide bond.[10] Common examples include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and uronium/aminium salts like HBTU and HATU.[10][12]

Experimental Protocols: Synthesizing Leu-Gly Ethyl Ester

Solid-Phase Synthesis (SPPS) of Leu-Gly Ethyl Ester

This protocol utilizes the Fmoc/tBu strategy, which involves a base-labile N-terminal protecting group (Fmoc) and acid-labile side-chain protecting groups and resin linkage.[8]

Workflow Diagram:

Caption: Step-by-step workflow for the solid-phase synthesis of Leu-Gly ethyl ester.

Materials and Reagents:

-

Fmoc-Gly-Wang resin

-

Fmoc-Leu-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Piperidine

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

DDI Water

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Protocol:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Coupling of Fmoc-Leu-OH:

-

In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[5]

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [15]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.[15]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers and residual TFA.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[16]

-

Characterize the purified Leu-Gly ethyl ester by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[17][18]

-

Liquid-Phase Synthesis (LPPS) of Leu-Gly Ethyl Ester

This protocol employs the Boc/Bzl strategy, where the N-terminus is protected by the acid-labile Boc group.[8]

Workflow Diagram:

Sources

- 1. pharmaoffer.com [pharmaoffer.com]

- 2. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]

- 3. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. bachem.com [bachem.com]

- 7. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 9. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. chempep.com [chempep.com]

- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 16. bachem.com [bachem.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. ijsra.net [ijsra.net]

Application Note & Protocol: A Comprehensive Guide to the Standard Operating Procedure for Handling Hygroscopic Peptide Salts

Preamble: The Critical Impact of Atmospheric Water on Peptide Integrity

Lyophilized peptides, particularly in their salt forms (e.g., trifluoroacetate or acetate salts), are often highly hygroscopic. This means they readily absorb moisture from the atmosphere. While seemingly innocuous, this absorbed water is a potent reactive agent that can compromise peptide integrity, leading to failed experiments, inaccurate results, and significant loss of valuable material. The presence of water can initiate several degradation pathways, including hydrolysis of the peptide backbone, deamidation of asparagine and glutamine residues, and oxidation of susceptible amino acids.[1][2] Furthermore, absorbed water alters the true mass of the peptide, making accurate concentration calculations impossible.[3]

This guide provides a self-validating, field-proven framework for handling hygroscopic peptide salts. By explaining the scientific principles behind each step, this document empowers researchers to maintain the chemical integrity, purity, and activity of their peptides from storage to final application.

The Science of Hygroscopicity and Peptide Degradation

Understanding the mechanisms of water-induced degradation is fundamental to appreciating the necessity of a stringent handling protocol. Absorbed moisture acts as both a reactant and a plasticizer, increasing molecular mobility within the lyophilized powder and accelerating degradation.[3]

Key Degradation Pathways:

-

Hydrolysis: Water can directly attack and cleave the amide bonds of the peptide backbone, a reaction catalyzed by acidic or basic conditions.[4] This leads to fragmentation of the peptide.

-

Deamidation: Asparagine (Asn) and Glutamine (Gln) residues are particularly susceptible to degradation. The side-chain amide can undergo hydrolysis, converting these neutral residues into negatively charged aspartic acid (Asp) or glutamic acid (Glu).[5] This reaction often proceeds through a cyclic imide intermediate, which can result in the formation of iso-aspartate, a linkage that can alter the peptide's conformation and biological activity.[6][7]

-

Oxidation: The presence of moisture can facilitate the oxidation of sensitive amino acid residues, most notably Methionine (Met) and Cysteine (Cys).[2][8] Oxygen dissolved in the absorbed water can convert methionine to methionine sulfoxide and cysteine to various oxidized species, including disulfide-bridged dimers.[8][9]

Controlling the exposure of a hygroscopic peptide to atmospheric moisture is, therefore, the single most critical factor in preserving its long-term stability.[10]

Protocol for Long-Term Storage of Lyophilized Peptides

Proper storage is the first line of defense against degradation. The goal is to minimize exposure to moisture, light, and heat.

Step-by-Step Protocol:

-

Initial Receipt: Upon receiving the peptide, inspect the packaging. Ensure the vial is sealed and intact.

-

Temperature Control: For long-term storage, place the sealed vial in a freezer at -20°C or, preferably, -80°C.[11]

-

Environment: Store the vial inside a desiccator within the freezer. This provides a secondary barrier against moisture, especially in frost-free freezers which undergo temperature cycles that can introduce moisture.

-

Light Protection: Ensure the storage container (e.g., freezer box) is opaque to protect light-sensitive peptides.[10]

-

Inventory Management: Log the peptide's identity, date of receipt, and storage location. If possible, aliquot the peptide upon first use to avoid repeatedly accessing the main stock vial.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to -80°C | Reduces the rate of all chemical degradation reactions.[1] |

| Atmosphere | Dry, Inert | Minimizes exposure to water and oxygen. |

| Light | Dark/Opaque Container | Prevents photodegradation of sensitive residues.[10] |

| Container | Tightly Sealed Vial | Provides the primary barrier against atmospheric moisture.[11] |

Protocol for Weighing Hygroscopic Peptides

This is the most critical phase where the peptide is exposed to the ambient environment. The objective is to perform the weighing process in a manner that minimizes moisture absorption.

Workflow for Weighing a Hygroscopic Peptide

Caption: Workflow for mitigating moisture exposure during weighing.

Step-by-Step Methodology:

-

Equilibration (Crucial Step):

-

Transfer the sealed peptide vial from the freezer to a laboratory desiccator containing an active desiccant (e.g., silica gel, Drierite).

-

Allow the vial to warm to ambient room temperature inside the desiccator. This process typically takes at least 1-2 hours.[12]

-

Causality: This step is critical to prevent atmospheric water from condensing on the cold surface of the vial and the peptide powder upon opening. Failure to equilibrate properly is a major source of peptide degradation.

-

-

Environmental Control:

-

Perform the weighing in a controlled environment. The ideal setting is a glove box with a controlled inert atmosphere (e.g., <1 ppm H₂O).[13]

-

If a glove box is unavailable, use a balance with a draft shield in a room with controlled low humidity (ideally <40% RH). Placing a container of desiccant inside the balance chamber can also help.[14]

-

-

The Weighing Process:

-

Work quickly and efficiently.

-

Tare the weigh boat or vessel on the analytical balance.

-

Briefly open the equilibrated peptide vial, transfer the desired amount of peptide using a clean spatula, and immediately close the vial cap tightly.

-

Record the mass.

-

-

Resealing and Storage:

-

Before returning the stock vial to the freezer, it is best practice to purge the headspace with a gentle stream of an inert gas like argon or nitrogen.[10] This displaces any moist air that entered the vial.

-

Seal the cap tightly and wrap the cap-vial interface with parafilm to ensure an airtight seal.

-

Place the vial back into its container in the desiccator and return it to the freezer for long-term storage.

-

Protocol for Solubilization of Peptides

The solubility of a peptide is determined by its amino acid composition, sequence, and overall polarity. There is no universal solvent.[15] A systematic, trial-and-error approach on a small aliquot is recommended before dissolving the entire sample.

Decision Tree for Peptide Solubilization

Caption: A decision-making workflow for selecting an initial solvent.

Step-by-Step Methodology:

-

Characterize the Peptide:

-

Examine the amino acid sequence.

-

Acidic Peptides: Contain a higher percentage of Asp (D) and Glu (E).

-

Basic Peptides: Contain a higher percentage of Lys (K), Arg (R), and His (H).

-

Hydrophobic/Neutral Peptides: Contain a high percentage of nonpolar residues like Val (V), Leu (L), Ile (I), Met (M), Phe (F), Trp (W), and Tyr (Y).

-

-

Initial Solvent Selection:

-

For Basic Peptides: Attempt to dissolve in sterile, distilled water. If solubility is poor, add a small amount of dilute (0.1%) acetic acid.[15]

-

For Acidic Peptides: Attempt to dissolve in sterile, distilled water. If solubility is poor, add a small amount of dilute (0.1%) ammonium bicarbonate or ammonium hydroxide.[15]

-

For Hydrophobic Peptides: These are often insoluble in aqueous solutions. First, dissolve the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or acetonitrile. Then, slowly add this concentrated solution dropwise into your aqueous buffer with vigorous stirring.[15]

-

Causality: Using a strong initial solvent ensures the peptide is fully disaggregated before dilution, preventing the formation of insoluble aggregates.

-

-

Aiding Dissolution:

-

Storage of Peptide Solutions:

-

Peptides in solution are far less stable than in their lyophilized form.[1]

-

Prepare stock solutions at a high concentration (e.g., 1-10 mg/mL).

-

Aliquot: Dispense the stock solution into single-use aliquots in low-protein-binding tubes.

-

Storage: Store the aliquots frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the peptide.[10]

-

Note: Peptides containing Cys, Met, Trp, Asn, or Gln have limited stability in solution and should be used as quickly as possible.[15]

-

Quality Control: The Importance of Water Content Determination

For applications requiring highly accurate peptide concentrations, determining the precise water content of the lyophilized powder is essential. The net peptide content (NPC) of a vial is often 70-90%, with the remainder being counterions and residual moisture.[6]

-

Karl Fischer (KF) Titration: This is the gold standard method for accurately quantifying the water content in a solid sample.[17][18] The coulometric KF method is particularly suited for the low water content typically found in lyophilized products.[19] By determining the exact percentage of water, researchers can correct the weighed mass to calculate the true mass of the peptide, ensuring accurate and reproducible concentrations in downstream assays.

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Peptide "melts" or becomes gummy on the balance | High hygroscopicity; vial was not properly equilibrated before opening. | Ensure the vial is fully warmed to room temperature in a desiccator before opening. Work in a low-humidity environment.[10] |

| Peptide will not dissolve in water | Peptide is highly hydrophobic or has a net neutral charge at the working pH. | Follow the decision tree (Section 4). Use a small amount of organic solvent (DMSO, DMF) first, then dilute slowly into an aqueous buffer.[15] |

| Peptide precipitates when added to buffer | The buffer pH is at or near the peptide's isoelectric point (pI), where solubility is minimal. The buffer contains salts that cause the peptide to "salt out". | Adjust the pH of the final solution. Try dissolving the peptide in water or a minimal organic solvent first before diluting into the final buffer. |

| Loss of peptide activity over time in solution | Degradation due to hydrolysis, oxidation, or repeated freeze-thaw cycles. | Prepare fresh solutions from lyophilized stock. Store solutions in single-use aliquots at -20°C or colder. Avoid multiple freeze-thaw events.[10] |

References

-

Mtoz Biolabs. Mechanism of Protein Deamidation and Its Impact on Function. [Link]

-

Chemistry LibreTexts. (2023). 2.11: Peptide Hydrolysis. [Link]

-

Capasso, S., et al. (2009). Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. The Journal of Physical Chemistry A. [Link]

-

Wellbeing Magazine. (2026). What Should Researchers Know About Peptide Shelf Stability?[Link]

-

Peptide Sciences. Peptide Stability: How Long Do Peptides Last?[Link]

-

Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. Pharmaceutical Research. [Link]

-

AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]

-

Levine, R. L., et al. (2011). Methionine Oxidation and Reduction in Proteins. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

-

USP. <1087> APPARENT INTRINSIC DISSOLUTION-DISSOLUTION TESTING PROCEDURES FOR ROTATING DISK AND STATIONARY DISK. [Link]

-

School of Chemistry, University of Bristol. (2018). School of Chemistry SOP For Operation Of Glove Boxes. [Link]

-

Abdul-Fattah, A. M., et al. (2020). The Influence of Moisture Content and Temperature on the Long-Term Storage Stability of Freeze-Dried High Concentration Immunoglobulin G (IgG). Pharmaceutics. [Link]

-

Berden, G., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. Journal of The American Society for Mass Spectrometry. [Link]

-

Jones, M. T., et al. (2018). Quantitative Analysis of Peptide–Matrix Interactions in Lyophilized Solids Using Photolytic Labeling. Molecular Pharmaceutics. [Link]

-

Berry, J. F., et al. (2019). Section 5.21 Title: Glovebox Use. University of Wisconsin-Madison. [Link]

-

USP-NF. <1087> Intrinsic Dissolution—Dissolution Testing Procedures for Rotating Disk and Stationary Disk. [Link]

-

Biotage. (2023). How to handle peptides that contain methionine. [Link]

-

ResearchGate. (2020). (PDF) The Influence of Moisture Content and Temperature on the Long-Term Storage Stability of Freeze-Dried High Concentration Immunoglobulin G (IgG). [Link]

-

ACS Omega. (2019). Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues. [Link]

-

Reid, G. E., et al. (2006). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. Journal of The American Society for Mass Spectrometry. [Link]

-

University of Toronto. (2015). Glove Box - operation (Guide to Using the High Efficiency GloveBox). [Link]

-

Mettler Toledo. Measure Water Content in Lyophilized Vaccines with Karl Fischer Titration. [Link]

-

CK Peptides. (2025). How to Safely Handle and Store Research Peptides for Optimal Results. [Link]

-

ResearchGate. (2016). (PDF) Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. [Link]

-

N'JOY Biochemistry. (2022). 13: Metabolism of Methionine & Cysteine. [Link]

-

Agilent Technologies. (2016). INTRINSIC DISSOLUTION – THE ROTATING DISK METHOD. [Link]

-

Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]

-

ResearchGate. (2016). The Karl Fischer Titration of Water. [Link]

-

EPFL. (2022). Glovebox safety guidelines. [Link]

-

Leah4sci MCAT. (2017). Disulfide Bridge Formation Cysteine to Cystine. [Link]

-

Burns Automation. Intrinsic - Welcome to Burns Automation. [Link]

Sources

- 1. wellbeingmagazine.com [wellbeingmagazine.com]

- 2. jpt.com [jpt.com]

- 3. The Influence of Moisture Content and Temperature on the Long-Term Storage Stability of Freeze-Dried High Concentration Immunoglobulin G (IgG) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mechanism of Protein Deamidation and Its Impact on Function | MtoZ Biolabs [mtoz-biolabs.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotage.com [biotage.com]

- 10. peptide.com [peptide.com]

- 11. ck-peptides.com [ck-peptides.com]

- 12. usp.org [usp.org]

- 13. ucd.ie [ucd.ie]

- 14. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]

- 15. bachem.com [bachem.com]

- 16. researchgate.net [researchgate.net]

- 17. mt.com [mt.com]

- 18. researchgate.net [researchgate.net]

- 19. Residual Water Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]

Troubleshooting & Optimization

Technical Support Center: Peptide Synthesis & Optimization

Topic: Precision Coupling of H-Leu-Gly-OEt.HCl (Racemization Prevention)

Status: Active Guide Ticket ID: CHEM-LEU-GLY-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

The coupling of Leucine (Leu) to Glycine ethyl ester hydrochloride (H-Gly-OEt.HCl) presents a specific stereochemical risk. While Glycine is achiral, the activation of the Leucine carboxyl group—particularly if urethane protection is absent or if base stoichiometry is mismanaged—can lead to the racemization of the Leucine